molecular formula C10H16N4O3 B1404640 3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea CAS No. 1616500-58-3

3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No. B1404640
M. Wt: 240.26 g/mol
InChI Key: NHWJKMCQCLGQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea, also known as DHP-PMU, is a small molecule that has been used in various scientific research studies. It is a synthetic compound that has been used in biochemical and physiological studies, as well as in lab experiments. DHP-PMU has been studied for its potential applications in various fields, such as drug delivery, cancer therapy, and gene therapy.

Scientific Research Applications

Crystal Structure Analysis

  • A study on a related compound, a derivative of dehydroabietic acid, revealed insights into crystal structures and intermolecular hydrogen bonding, highlighting its potential in crystallography and material science research (Rao, Wu, Song, & Shang, 2010).

Synthesis and Chemical Reactions

  • Research on N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas demonstrated synthesis methods and reactions with dimethyl sulfoxide, contributing to the development of new chemical compounds and synthetic processes (Zeuner & Niclas, 1989).
  • The synthesis of (polyhydroxyalkyl)heterocycles involving dihydroxyethylpyrimidine derivatives was explored, indicating applications in organic chemistry and heterocyclic compound synthesis (Aparicio, Herrera, & Fernandez, 1979).

Antimicrobial Properties

  • A study explored the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols for their antimicrobial properties, demonstrating potential applications in pharmaceutical research and development (Aggarwal, Rani, Sharma, & Aneja, 2013).

Conformational Studies

Antitumor/Anticancer Activity

  • A study on the synthesis of [4,6 substituted diaryl-1,6-dihydropyrimidin-2-yl-oxymethyl]-amines and their in vitro and in vivo antitumor/anticancer activities illustrates potential applications in cancer research (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).

Herbicide Research

  • The crystal structure of azimsulfuron, a sulfonylurea herbicide, provides insights into herbicide design and environmental interactions (Jeon, Kim, Kwon, & Kim, 2015).

properties

IUPAC Name

1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWJKMCQCLGQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NCC(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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